molecular formula C14H12N2O B3035024 4-Amino-2-(benzyloxy)benzonitrile CAS No. 284044-40-2

4-Amino-2-(benzyloxy)benzonitrile

Cat. No. B3035024
CAS RN: 284044-40-2
M. Wt: 224.26 g/mol
InChI Key: BACKXVWDHDEIHG-UHFFFAOYSA-N
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Description

4-Amino-2-(benzyloxy)benzonitrile, also known as BENZONITRILE, 4-AMINO-2-(PHENYLMETHOXY)-, is a compound with the CAS Number: 284044-40-2 and a Molecular Weight of 224.26 . It is a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of benzonitriles can be achieved through various methods. One such method involves the conversion of the acid to its chloride and then to its amide followed by dehydration of the latter by reaction with thionyl chloride in benzene or toluene . Another method involves heating the acid with one equivalent of an arylsulphonamide and two equivalents of phosphorus pentachloride . A green synthesis of benzonitrile has been proposed using ionic liquid as the recycling agent . In this method, hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt was used as an alternative to hydroxylamine hydrochloride .


Molecular Structure Analysis

The molecular structure of 4-Amino-2-(benzyloxy)benzonitrile is represented by the linear formula C14H12N2O . The InChI code for the compound is 1S/C14H12N2O/c15-9-12-6-7-13 (16)8-14 (12)17-10-11-4-2-1-3-5-11/h1-8H,10,16H2 .

Scientific Research Applications

Pharmaceutical Development

4-Amino-2-(benzyloxy)benzonitrile is often used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be a building block for drugs targeting specific biological pathways, potentially leading to the development of new medications for treating diseases such as cancer and neurological disorders .

Organic Synthesis

In organic chemistry, 4-Amino-2-(benzyloxy)benzonitrile serves as a versatile reagent. It is used in the synthesis of complex organic molecules, including heterocycles and other aromatic compounds. This makes it valuable in the creation of new materials and chemicals for various industrial applications.

Material Science

Researchers in material science utilize 4-Amino-2-(benzyloxy)benzonitrile to develop new polymers and advanced materials. Its incorporation into polymer chains can enhance the properties of materials, such as their thermal stability, mechanical strength, and chemical resistance.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Researchers study its interactions with biological targets to design new drugs with improved efficacy and reduced side effects. Its structural features make it a promising candidate for drug discovery.

These applications highlight the versatility and importance of 4-Amino-2-(benzyloxy)benzonitrile in various scientific research fields. If you need more detailed information on any specific application, feel free to ask!

NIST Chemistry WebBook Smolecule Benchchem : NIST Chemistry WebBook : Smolecule : Benchchem

Mechanism of Action

Target of Action

Benzylic compounds, such as this one, are known to be activated towards free radical attack . This suggests that the compound may interact with biological targets susceptible to free radical mechanisms.

Mode of Action

It’s known that benzylic compounds show enhanced reactivity due to the adjacent aromatic ring . This could imply that 4-Amino-2-(benzyloxy)benzonitrile might interact with its targets through a similar mechanism.

Biochemical Pathways

Benzylic compounds are known to undergo oxidative degradation , which could potentially affect various biochemical pathways in the body.

Result of Action

The compound’s potential for free radical mechanisms could imply a variety of possible effects, depending on the specific targets and pathways involved.

properties

IUPAC Name

4-amino-2-phenylmethoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-9-12-6-7-13(16)8-14(12)17-10-11-4-2-1-3-5-11/h1-8H,10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACKXVWDHDEIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001285322
Record name 4-Amino-2-(phenylmethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-(benzyloxy)benzonitrile

CAS RN

284044-40-2
Record name 4-Amino-2-(phenylmethoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284044-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-(phenylmethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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